methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 955569-06-9
VCID: VC7474351
InChI: InChI=1S/C12H13N3O3S/c1-3-15-6-4-9(14-15)10(16)13-11-8(5-7-19-11)12(17)18-2/h4-7H,3H2,1-2H3,(H,13,16)
SMILES: CCN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)OC
Molecular Formula: C12H13N3O3S
Molecular Weight: 279.31

methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate

CAS No.: 955569-06-9

Cat. No.: VC7474351

Molecular Formula: C12H13N3O3S

Molecular Weight: 279.31

* For research use only. Not for human or veterinary use.

methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate - 955569-06-9

Specification

CAS No. 955569-06-9
Molecular Formula C12H13N3O3S
Molecular Weight 279.31
IUPAC Name methyl 2-[(1-ethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C12H13N3O3S/c1-3-15-6-4-9(14-15)10(16)13-11-8(5-7-19-11)12(17)18-2/h4-7H,3H2,1-2H3,(H,13,16)
Standard InChI Key WBXWCOCYICQJIL-UHFFFAOYSA-N
SMILES CCN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)OC

Introduction

Structural and Chemical Characteristics

The molecular formula of methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is C₁₂H₁₃N₃O₃S, with a molecular weight of 279.32 g/mol. Its IUPAC name, methyl 2-[(1-ethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate, reflects its bifunctional architecture:

  • A thiophene ring (a five-membered aromatic ring containing sulfur) substituted at position 3 with a methyl ester group.

  • An amide bond at position 2 linking the thiophene to a 1-ethyl-substituted pyrazole ring.

The presence of both electron-withdrawing (ester) and electron-donating (amide) groups influences its reactivity, enabling participation in diverse chemical transformations such as nucleophilic substitutions and cycloadditions .

Synthetic Methodologies

Optimization and Challenges

  • Yield Enhancement: Catalytic methods using ammonium acetate or triethylamine improve reaction efficiency, with yields for similar compounds ranging from 66% to 81% .

  • Purification Techniques: Chromatography and recrystallization are critical for isolating high-purity products due to the compound’s moderate solubility in polar solvents.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight279.32 g/mol
SolubilityModerate in DMSO, methanol
StabilityStable at room temperature
LogP (Partition Coefficient)Estimated ~2.1 (lipophilic)

The compound’s lipophilicity (LogP ~2.1) suggests moderate membrane permeability, a desirable trait for bioactive molecules .

Biological Activities and Mechanisms

Compound AnalogueMicrobial StrainMIC (µmol/mL)
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateS. aureus0.038
SameE. coli0.067

The mechanism likely involves disruption of microbial cell wall synthesis or inhibition of essential enzymes .

Anticancer Activity

Pyrazole derivatives are potent inhibitors of kinases such as Pim-1 and c-Met, which are implicated in cancer cell proliferation. In vitro screening against six cancer cell lines (A549, HT-29, MKN-45, U87MG, SMMC-7721, H460) revealed IC₅₀ values in the low micromolar range for related compounds . For example:

Compound AnalogueCancer Cell LineIC₅₀ (µM)
7hH4601.2
9gA5490.9

Structure-activity relationship (SAR) studies highlight that the ethyl group on the pyrazole ring enhances binding affinity to kinase active sites .

Anti-inflammatory Effects

Selected derivatives suppress pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in murine models, suggesting utility in treating inflammatory disorders .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its amide and ester functionalities allow further derivatization, enabling the development of targeted therapies .

Material Science

Thiophene derivatives are employed in organic electronics due to their conductive properties. While direct applications of this compound remain unexplored, its structural analogs are used in dye-sensitized solar cells and semiconductors .

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